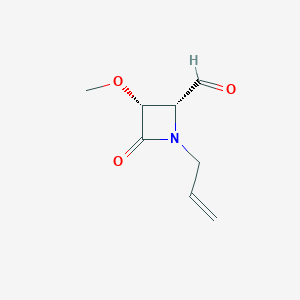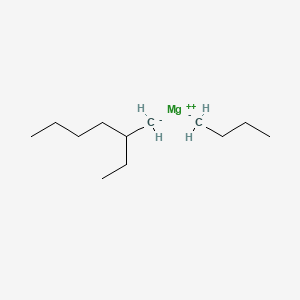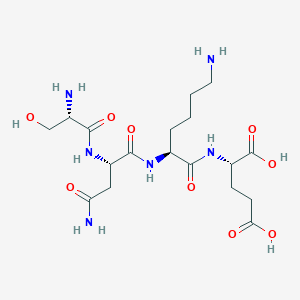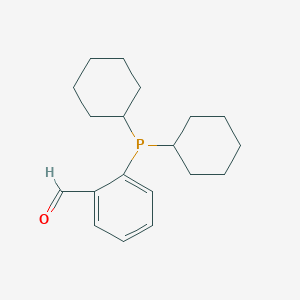
Benzaldehyde, 2-(dicyclohexylphosphino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(dicyclohexylphosphino)-: is an organic compound with the molecular formula C19H27OP. It is a derivative of benzaldehyde where a dicyclohexylphosphino group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(dicyclohexylphosphino)- typically involves the reaction of benzaldehyde with dicyclohexylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2-(dicyclohexylphosphino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benzaldehyde, 2-(dicyclohexylphosphino)- to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to the corresponding alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, which lacks the dicyclohexylphosphino group.
Benzaldehyde, 2-(diphenylphosphino)-: A similar compound where the dicyclohexylphosphino group is replaced with a diphenylphosphino group.
Uniqueness: Benzaldehyde, 2-(dicyclohexylphosphino)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and catalysis, where the steric and electronic effects of the dicyclohexylphosphino group play a crucial role .
Propiedades
Número CAS |
226089-17-4 |
|---|---|
Fórmula molecular |
C19H27OP |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-dicyclohexylphosphanylbenzaldehyde |
InChI |
InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2 |
Clave InChI |
WXQGVGFZNLXLAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


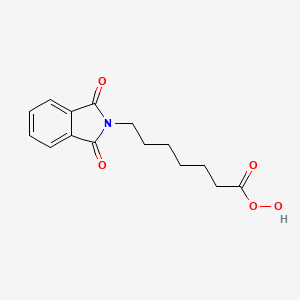
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
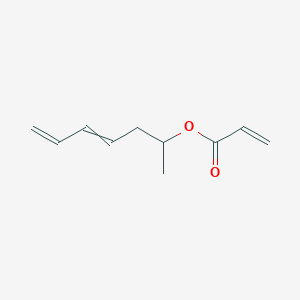
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
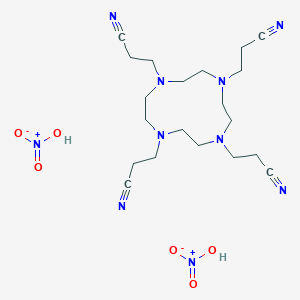
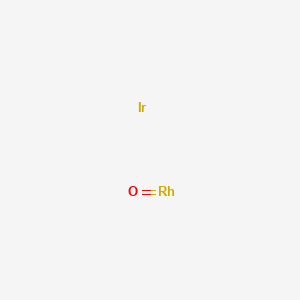
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
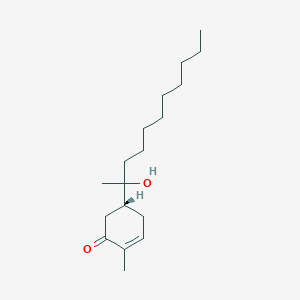
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
